molecular formula C5H9ClSi B3056360 Methyldivinylchlorosilane CAS No. 70745-06-1

Methyldivinylchlorosilane

Cat. No.: B3056360
CAS No.: 70745-06-1
M. Wt: 132.66 g/mol
InChI Key: YMQKSHPWLHFISZ-UHFFFAOYSA-N
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Description

Methyldivinylchlorosilane is an organosilicon compound with the chemical formula CH3SiCl(CH=CH2)2. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. The compound is known for its reactivity due to the presence of both vinyl and chlorosilane groups, making it a valuable precursor in organic synthesis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldivinylchlorosilane can be synthesized through the direct reaction of vinylchloride with methylchlorosilane in the presence of a catalyst. The reaction typically occurs at elevated temperatures and may require a copper catalyst to facilitate the process. The general reaction is as follows: [ \text{CH}_2=\text{CHCl} + \text{CH}_3\text{SiCl}_3 \rightarrow \text{CH}_3\text{SiCl}(\text{CH}=\text{CH}_2)_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluidized bed reactors where finely ground silicon is reacted with methyl chloride and vinyl chloride in the presence of a copper catalyst. The process is carried out at temperatures around 300°C to ensure efficient conversion and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyldivinylchlorosilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form alkoxysilanes.

    Reduction: Can be reduced by alkali metals to form cross-linked silicon-containing polymers.

Common Reagents and Conditions:

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Methanol or ethanol, often in the presence of a catalyst.

    Reduction: Sodium or potassium metals, usually at elevated temperatures.

Major Products Formed:

Scientific Research Applications

Methyldivinylchlorosilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Dimethyldichlorosilane (CH3)2SiCl2
  • Methyltrichlorosilane CH3SiCl3
  • Vinyltrichlorosilane CH2=CHSiCl3

Comparison: Methyldivinylchlorosilane is unique due to the presence of both vinyl and chlorosilane groups, which provide dual reactivity. This makes it more versatile compared to dimethyldichlorosilane and methyltrichlorosilane, which lack the vinyl groups. Vinyltrichlorosilane, on the other hand, has more chlorosilane groups but lacks the methyl group, making this compound a balanced intermediate with both reactivity and stability .

Properties

IUPAC Name

chloro-bis(ethenyl)-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClSi/c1-4-7(3,6)5-2/h4-5H,1-2H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQKSHPWLHFISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341817
Record name Methyldivinylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70745-06-1
Record name Methyldivinylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyldivinylchlorosilane

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